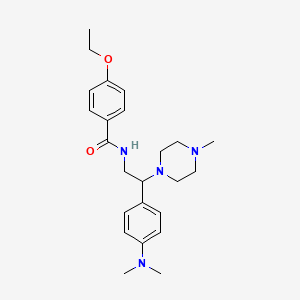

N-(2-(4-(二甲氨基)苯基)-2-(4-甲基哌嗪-1-基)乙基)-4-乙氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

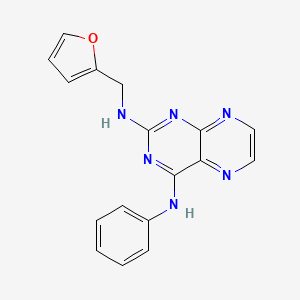

The compound "N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-ethoxybenzamide" is a structurally complex molecule that is likely to be of interest in pharmacological studies due to the presence of a benzamide moiety, which is a common feature in many bioactive compounds. The molecule contains several functional groups, including an ethoxy group, a dimethylamino group, and a 4-methylpiperazine, which could contribute to its binding affinity and selectivity towards biological targets such as receptors.

Synthesis Analysis

The synthesis of related benzamide derivatives has been reported in the literature. For instance, a series of benzamide derivatives with a piperazine ring have been synthesized and tested for their binding affinity at dopamine receptors . Another study reported the synthesis of benzamide derivatives derived from metoclopramide, which exhibited gastrointestinal prokinetic and antiemetic activities . These studies suggest that the synthesis of such compounds typically involves the formation of an amide bond between an appropriate benzoyl chloride or benzoic acid and an amine-containing compound.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can significantly influence their binding affinity and selectivity. For example, modifications on the amide bond and the alkyl chain linking the benzamide moiety to the piperazine ring have been shown to affect the affinity for dopamine D4 receptors . The conformational flexibility or rigidity introduced by different linkers can also impact the binding profile of these molecules at various receptors .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the substituents on the benzamide ring and the nature of the amine moiety. For instance, the presence of a dimethylamino group can affect the electron density on the benzamide ring, potentially altering its reactivity in further chemical transformations. The synthesis of radiolabeled benzamide derivatives has been reported, which involves the introduction of a radioactive carbon isotope into the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. The solubility, lipophilicity, and stability of these compounds can determine their suitability as drug candidates. For example, the presence of an ethoxy group could affect the compound's solubility in organic solvents, while the dimethylamino and piperazine groups could influence its basicity and overall stability. The crystal structure and barrier to rotation around certain bonds in related compounds have been studied using X-ray crystallography and dynamic NMR spectroscopy, providing insights into their conformational preferences .

科学研究应用

合成和生物学评估

一项关于噻唑烷酮衍生物(包括与N-(2-(4-(二甲氨基)苯基)-2-(4-甲基哌嗪-1-基)乙基)-4-乙氧基苯甲酰胺相关的衍生物)的研究已经进行,以评价它们对几种细菌和真菌菌株的抗菌活性。合成涉及缩合反应以获得席夫碱衍生物,从而形成噻唑烷酮。这些化合物对细菌和真菌均表现出显着的活性,表明它们作为抗菌剂的潜力(帕特尔、库马里和帕特尔,2012)。

胃肠促动力活性

在另一项研究中,合成了新型N-[[二烷基氨基)乙氧基]苄基]苯甲酰胺衍生物,并检查了它们的药理活性。在这些衍生物中,一种表现出平衡的胃肠促动力和止吐活性,将其标记为一种新型的胃肠促动力剂。这凸显了该化合物在解决胃肠道运动障碍方面的潜力(坂口等人,1992)。

抗抑郁和抗焦虑作用

一项关于苯哌嗪衍生物(在结构上与N-(2-(4-(二甲氨基)苯基)-2-(4-甲基哌嗪-1-基)乙基)-4-乙氧基苯甲酰胺相关)的研究证明了在动物模型中具有抗抑郁样和抗焦虑样作用。这些化合物对血清素能 5-HT2、肾上腺素能 α1 和多巴胺能 D2 受体表现出高亲和力,并且是全 5-HT1A 和 5-HT7 受体拮抗剂。研究结果表明它们在治疗抑郁症和焦虑症方面的潜在用途(Pytka 等人,2015)。

属性

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4O2/c1-5-30-22-12-8-20(9-13-22)24(29)25-18-23(28-16-14-27(4)15-17-28)19-6-10-21(11-7-19)26(2)3/h6-13,23H,5,14-18H2,1-4H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYGGKSYBCPXNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-4-ethoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-chlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine](/img/structure/B2518182.png)

![3-cyclopropylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2518185.png)

![Imidazo[1,2-a]pyridin-7-ol HCl](/img/structure/B2518187.png)

![N-(4-fluorobenzyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2518189.png)

![[2-(Naphthalen-1-yliminomethyl)phenyl] 3,5-dinitrobenzoate](/img/structure/B2518191.png)

![3-[(4-methoxyphenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2518199.png)

![2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2518202.png)

![6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2518203.png)